Aniline, 4-bromo-N-(4-pyridylmethylene)-
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Overview
Description
4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline is a Schiff base compound derived from the condensation of 4-bromoaniline and 4-pyridinecarboxaldehyde. Schiff bases are known for their wide range of applications in various fields, including organic synthesis, coordination chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline typically involves the condensation reaction between 4-bromoaniline and 4-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline are not well-documented, the general approach would involve large-scale condensation reactions using similar conditions as described above. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-bromoaniline and 4-pyridinecarboxaldehyde.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline largely depends on its application. As a ligand, it coordinates with metal ions through the nitrogen atoms of the pyridine and imine groups, forming stable complexes. These complexes can exhibit catalytic activity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(2-chlorobenzylidene)aniline: Another Schiff base with similar structural features but different substituents.
4-Bromoaniline: The parent compound used in the synthesis of 4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline.
Uniqueness
4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline is unique due to its specific combination of a bromine-substituted aniline and a pyridine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for forming metal complexes with specific catalytic and biological activities .
Biological Activity
Aniline, 4-bromo-N-(4-pyridylmethylene)-, also known as 4-bromo-N-(pyridin-4-ylmethyl)aniline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Aniline, 4-bromo-N-(4-pyridylmethylene)- is C12H11BrN2. It features a bromine atom attached to an aniline structure with a pyridine group linked via a methylene bridge. The compound's structural characteristics contribute to its biological activity.
The biological activity of Aniline, 4-bromo-N-(4-pyridylmethylene)- is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Antitumor Activity : The compound has demonstrated potential in inhibiting tumor cell proliferation in various cancer cell lines.
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in cancer progression and inflammation.
Antitumor Activity
Research indicates that Aniline, 4-bromo-N-(4-pyridylmethylene)- possesses notable antitumor properties. In vitro studies have assessed its efficacy against several cancer cell lines, including:
Cell Line | IC50 (µM) | Activity Description |
---|---|---|
Huh7 | <10 | Significant inhibition |
Caco2 | <10 | High antiproliferative activity |
MDA-MB 231 | >10 | Moderate inhibition |
HCT116 | <10 | Strong growth inhibition |
PC3 | >10 | Limited effect |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Enzyme Inhibition
Aniline, 4-bromo-N-(4-pyridylmethylene)- has also been evaluated for its enzyme inhibition capabilities. In particular, it has shown potential as an inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various cancers and neurological disorders. The IC50 values for DYRK1A inhibition range from sub-micromolar to micromolar concentrations depending on the specific derivatives tested.
Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of various Schiff bases, including Aniline, 4-bromo-N-(4-pyridylmethylene)-, it was found to exhibit significant inhibitory effects on tumor cell lines. The study utilized dose-response curves to determine IC50 values across different cell types, confirming its potential as an anticancer agent .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of Aniline, 4-bromo-N-(4-pyridylmethylene)- with target enzymes. These studies suggest that the compound forms stable complexes with DYRK1A through hydrogen bonds and π-π stacking interactions, which are critical for its inhibitory activity .
Properties
Molecular Formula |
C12H9BrN2 |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C12H9BrN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-9H |
InChI Key |
QKQIZDZKMNKOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC=NC=C2)Br |
Origin of Product |
United States |
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